6-Cloro-3-formil-7-metilcromona

Descripción general

Descripción

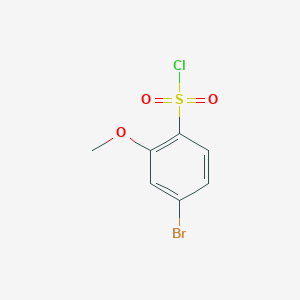

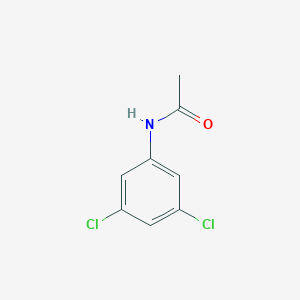

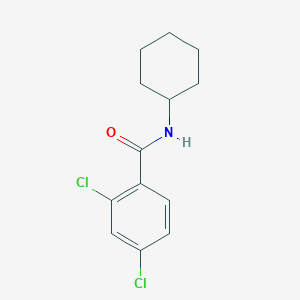

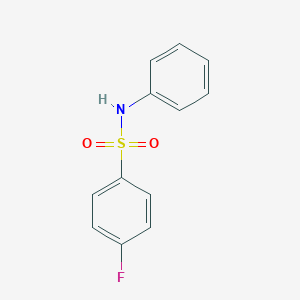

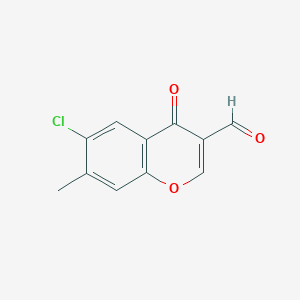

6-Chloro-3-formyl-7-methylchromone, also known as 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-formyl-7-methylchromone is C11H7ClO3 . It has a molecular weight of 222.62 . The SMILES string representation is Cc1cc2OC=C(C=O)C(=O)c2cc1Cl .Physical And Chemical Properties Analysis

6-Chloro-3-formyl-7-methylchromone is a solid at 20 degrees Celsius . It has a melting point of 183-185 degrees Celsius . The compound is sensitive to air .Aplicaciones Científicas De Investigación

Reversión de la Resistencia a Múltiples Fármacos

Este compuesto se utiliza en estudios que investigan la reversión de la resistencia a múltiples fármacos en células de cáncer de colon humano y linfoma de ratón transfectadas con el gen MDR1 humano. Muestra promesa en mejorar la eficacia de la quimioterapia al revertir la resistencia a los medicamentos .

Síntesis de una Biblioteca Basada en Uridina

Sirve como reactivo en la síntesis de bibliotecas basadas en uridina, que son valiosas en los procesos de descubrimiento y desarrollo de fármacos .

Cromatografía y Espectrometría de Masas

La 6-Cloro-3-formil-7-metilcromona se utiliza en aplicaciones de cromatografía y espectrometría de masas, lo que ayuda a analizar de manera eficiente y eficaz las proteínas y otras muestras biológicas .

Estudios de Fotoquímica

Síntesis de Compuestos Orgánicos

Investigación de Desarrollo de Fármacos

Este derivado de cromona participa en la investigación de desarrollo de fármacos, particularmente en el diseño y creación de nuevos productos farmacéuticos .

Actividades Antibacterianas y Antibiopelículas

La investigación ha explorado sus efectos antibacterianos y antivirulentos contra patógenos como V. parahaemolyticus y V. harveyi, mostrando potencial como un compuesto antibacteriano y antibiopelículas activo .

Estudio de Propiedades Fotofísicas

Se ha utilizado en la síntesis verde de derivados de rodamina, que se analizan por sus propiedades fotofísicas, contribuyendo a los avances en los tintes fluorescentes y las tecnologías de imagen .

Cada aplicación muestra la versatilidad e importancia de la this compound en la investigación científica, ofreciendo información sobre su posible impacto en varios campos.

MilliporeSigma - Aplicación Avantor - Cromatografía o Espectrometría de Masas

Safety and Hazards

6-Chloro-3-formyl-7-methylchromone is classified as an irritant . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

6-chloro-7-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULJNFUEBPQUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345726 | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64481-12-5 | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of inhibiting PTP1B and how does 6-chloro-3-formyl-7-methylchromone achieve this?

A1: Protein tyrosine phosphatase 1B (PTP1B) is an enzyme involved in regulating insulin signaling pathways. [, ] Inhibiting PTP1B has emerged as a promising strategy for developing new treatments for type 2 diabetes and obesity. [, ] While the exact mechanism of action for 6-chloro-3-formyl-7-methylchromone isn't detailed in the provided research, both studies demonstrate its ability to inhibit PTP1B activity. [, ] This inhibition likely occurs through binding to the enzyme's active site, preventing it from dephosphorylating its substrates and thereby modulating the targeted signaling pathways.

Q2: How potent is 6-chloro-3-formyl-7-methylchromone as a PTP1B inhibitor compared to other known inhibitors?

A2: The research indicates that 6-chloro-3-formyl-7-methylchromone inhibits PTP1B with an IC50 value of 15 μM. [] This value represents the concentration of the compound required to reduce enzyme activity by 50%. In comparison, betulinic acid, another inhibitor tested, displayed an IC50 of 9 μM in one study [] and 13 μM in the other. [] These results suggest that while 6-chloro-3-formyl-7-methylchromone shows inhibitory activity against PTP1B, its potency appears to be lower than that of betulinic acid in the experimental conditions used. Further research is needed to thoroughly evaluate and compare its efficacy to other known PTP1B inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.